molecular formula C8H16O B12371371 Octanal-d4

Octanal-d4

Cat. No.: B12371371
M. Wt: 132.24 g/mol
InChI Key: NUJGJRNETVAIRJ-LNLMKGTHSA-N
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Description

Octanal-d4: is a deuterated form of octanal, where four hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanal-d4 can be synthesized through the deuteration of octanal. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the deuterium gas being bubbled through a solution of octanal in an appropriate solvent like ethanol.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient deuterium incorporation. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanal-d4 can undergo oxidation to form octanoic acid-d4. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield octanol-d4. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Octanoic acid-d4.

    Reduction: Octanol-d4.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octanal-d4 is used as a tracer in reaction mechanism studies. Its unique isotopic signature allows researchers to track the movement of atoms through a reaction pathway.

Biology: In biological studies, this compound is used to investigate metabolic pathways. The deuterium atoms provide a distinct marker that can be detected using mass spectrometry.

Medicine: this compound is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs. Its stable isotopic nature makes it ideal for such studies.

Industry: In the fragrance and flavor industry, this compound is used to study the stability and degradation of products. Its isotopic labeling helps in identifying breakdown products and understanding their formation mechanisms.

Mechanism of Action

The mechanism by which octanal-d4 exerts its effects is primarily through its participation in chemical reactions. The deuterium atoms in this compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond dissociation energies and reaction kinetics.

Comparison with Similar Compounds

    Octanal: The non-deuterated form of octanal-d4.

    Octanol-d4: The deuterated form of octanol.

    Octanoic acid-d4: The deuterated form of octanoic acid.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and analysis in various studies, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C8H16O

Molecular Weight

132.24 g/mol

IUPAC Name

7,7,8,8-tetradeuteriooctanal

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D2,2D2

InChI Key

NUJGJRNETVAIRJ-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])C([2H])([2H])CCCCCC=O

Canonical SMILES

CCCCCCCC=O

Origin of Product

United States

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